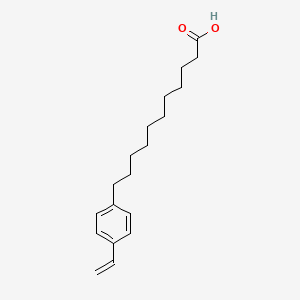
Med-fgal-gal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Med-fgal-gal is a synthetic compound that has garnered significant attention in scientific research due to its unique properties and potential applications. It is a derivative of galactose, a simple sugar, and is often used in various biochemical assays and research studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Med-fgal-gal typically involves the modification of galactose through a series of chemical reactions. One common method includes the use of specific enzymes or chemical catalysts to introduce functional groups into the galactose molecule. The reaction conditions often require controlled temperatures and pH levels to ensure the desired modifications are achieved.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using bioreactors and advanced purification techniques. The process involves the fermentation of microorganisms that produce the necessary enzymes for the synthesis. The product is then extracted and purified using chromatography and other separation methods to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Med-fgal-gal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of aldehydes or ketones.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction typically occurs under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used, often in anhydrous solvents.
Substitution: Halogens or other nucleophiles are used, with reactions occurring under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield galactonic acid, while reduction could produce galactitol.
Aplicaciones Científicas De Investigación
Med-fgal-gal has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of galactosidases.
Biology: Researchers use it to investigate cellular processes involving galactose metabolism.
Industry: this compound is used in the production of bio-based materials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of Med-fgal-gal involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for galactosidases, which catalyze the hydrolysis of the compound, releasing galactose and other products. This interaction is crucial for studying the metabolic pathways and the role of galactose in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Galactose: The parent compound of Med-fgal-gal, used in various metabolic studies.
Galactitol: A reduction product of galactose, used in studies of galactose metabolism disorders.
Galactonic Acid: An oxidation product of galactose, used in biochemical assays.
Uniqueness
This compound is unique due to its specific modifications, which make it a valuable tool in studying galactose metabolism and related processes. Its ability to act as a substrate for various enzymes allows researchers to investigate the detailed mechanisms of galactose utilization and its impact on cellular functions.
Propiedades
Número CAS |
93426-89-2 |
|---|---|
Fórmula molecular |
C13H23FO10 |
Peso molecular |
358.31 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-[[(2R,3S,4S,5S,6R)-4-fluoro-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H23FO10/c1-21-12-11(20)10(19)8(17)5(24-12)3-22-13-9(18)6(14)7(16)4(2-15)23-13/h4-13,15-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9-,10+,11-,12-,13-/m1/s1 |
Clave InChI |
NJFLCQBZFZJEIT-BHMAHVOGSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)F)O)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)F)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


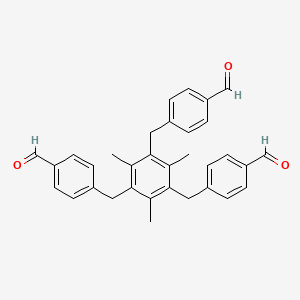
![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)


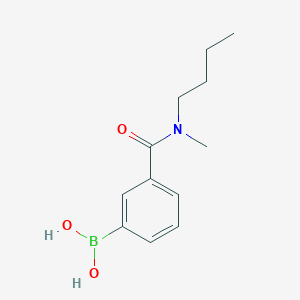

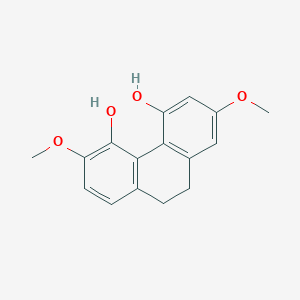


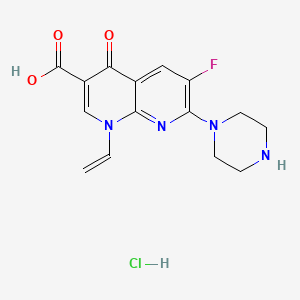
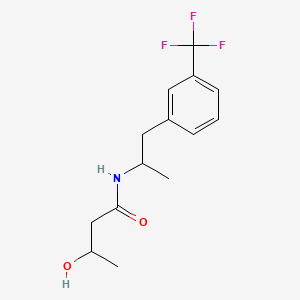
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
